1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Derivative Formation
1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate and its derivatives are crucial in the synthesis of various compounds. For instance, diethyl 3-oxopentanedioate, a related compound, is synthesized from anhydrous citric acid and serves as an important intermediate in drug synthesis (Zang Yang-ling, 2008). Additionally, compounds like 2-(aminomethyl)aziridines have been converted into triaminopropanes using a similar derivative, highlighting its significance in developing novel antimalarial pharmacophores (D’hooghe et al., 2011).
Catalysis and Chemical Transformations
This compound plays a role in catalytic processes and chemical transformations. For instance, it's involved in the carbon-skeleton rearrangement mediated by vitamin B12 in membrane photolysis conditions (Murakami et al., 1995). Furthermore, its derivatives are used in reactions like alkylation of anionic O and C nucleophiles, demonstrating its versatility in chemical syntheses (Gurevich et al., 1999).
Pharmaceutical and Biomedical Applications
Its derivatives have been studied for their potential in pharmaceuticals. For example, compounds like N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related, have shown promise as opioid kappa agonists (Barlow et al., 1991). Additionally, the compound's derivatives are integral in synthesizing fluorinated amino acids and anticancer agents, indicating its potential in developing novel therapeutic agents (Kuznetsova et al., 2004).
Solubility and Physicochemical Properties
The solubility behavior of related compounds like 2-phenylacetamide in various solvents has been extensively studied, providing insights into the physicochemical properties essential for industrial applications (Li et al., 2019).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Properties
IUPAC Name |
diethyl 2-acetamido-2-but-2-ynylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-5-8-9-13(14-10(4)15,11(16)18-6-2)12(17)19-7-3/h6-7,9H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOHSPMMPIENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#CC)(C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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